molecular formula C18H14ClNO2S B13367422 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide CAS No. 1266422-38-1

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide

Cat. No.: B13367422
CAS No.: 1266422-38-1
M. Wt: 343.8 g/mol
InChI Key: ADKAIZBNNFWVTM-UHFFFAOYSA-N
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Description

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a thiophene ring, a chlorinated phenyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide typically involves the reaction of 4-chloro-2-[hydroxy(phenyl)methyl]aniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

CAS No.

1266422-38-1

Molecular Formula

C18H14ClNO2S

Molecular Weight

343.8 g/mol

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H14ClNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11,17,21H,(H,20,22)

InChI Key

ADKAIZBNNFWVTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3)O

Origin of Product

United States

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